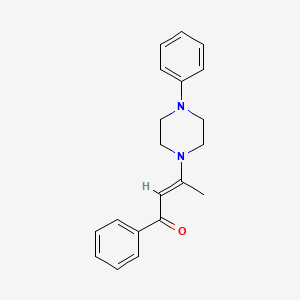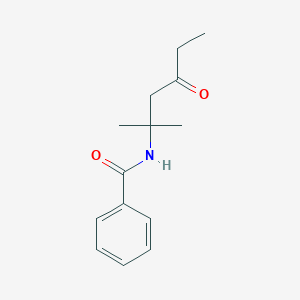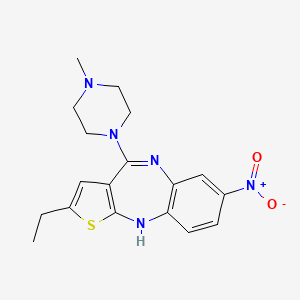
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is a compound belonging to the thienobenzodiazepine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is structurally related to olanzapine, a well-known atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder .
Métodos De Preparación
The synthesis of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves multiple steps, including the formation of the thienobenzodiazepine core and subsequent functionalization. The process typically includes:
Formation of the Thienobenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the thienobenzodiazepine ring system.
Functionalization: Introduction of the ethyl, piperazinyl, and nitro groups through various chemical reactions such as alkylation, nitration, and amination.
Industrial production methods often involve crystallization and purification steps to ensure the compound’s stability and purity. The use of organic solvents and solid adsorbent materials is common in these processes .
Análisis De Reacciones Químicas
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and nitro positions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thienobenzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent, similar to olanzapine, and its effects on neurotransmitter systems.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves antagonism of multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors. This broad receptor antagonism contributes to its antipsychotic effects by modulating neurotransmitter activity in the brain .
Comparación Con Compuestos Similares
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is similar to other thienobenzodiazepine compounds such as olanzapine. its unique structural features, such as the presence of the nitro group, differentiate it from other compounds in this class. Similar compounds include:
Olanzapine: Used in the treatment of schizophrenia and bipolar disorder.
Clozapine: Another atypical antipsychotic with a similar mechanism of action.
Quetiapine: A thienobenzodiazepine derivative with antipsychotic properties
Propiedades
Número CAS |
74162-45-1 |
|---|---|
Fórmula molecular |
C18H21N5O2S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-ethyl-4-(4-methylpiperazin-1-yl)-7-nitro-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C18H21N5O2S/c1-3-13-11-14-17(22-8-6-21(2)7-9-22)19-16-10-12(23(24)25)4-5-15(16)20-18(14)26-13/h4-5,10-11,20H,3,6-9H2,1-2H3 |
Clave InChI |
LMGHYRVAUPSSEP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(S1)NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


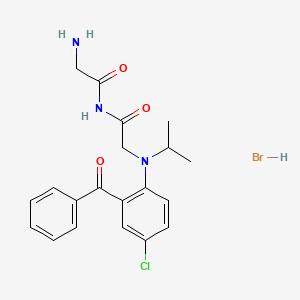
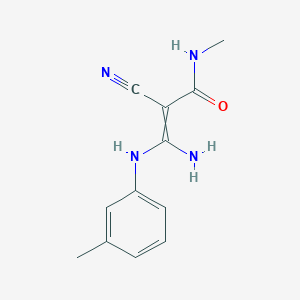

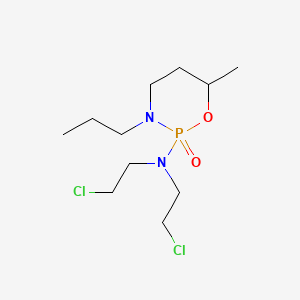
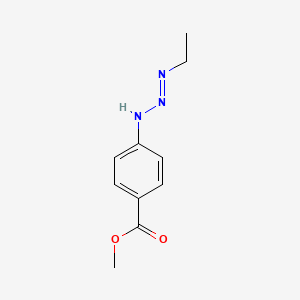
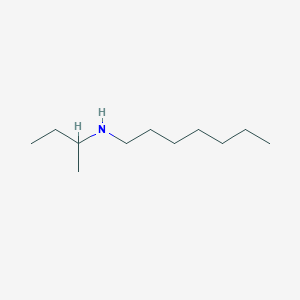
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
